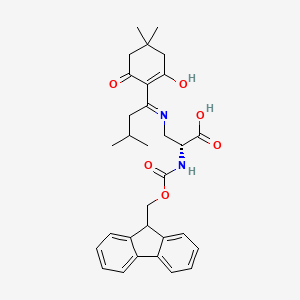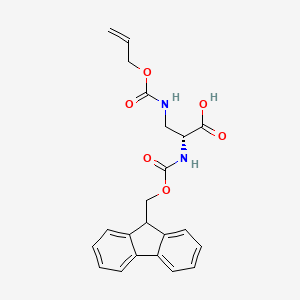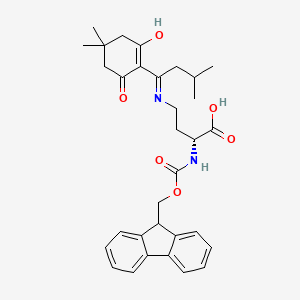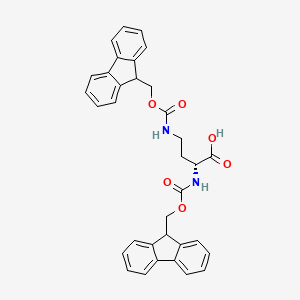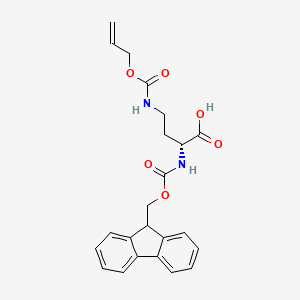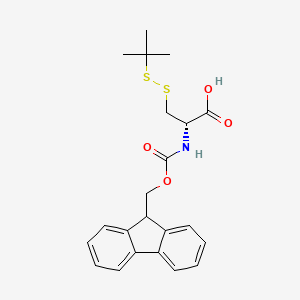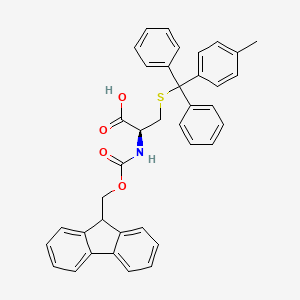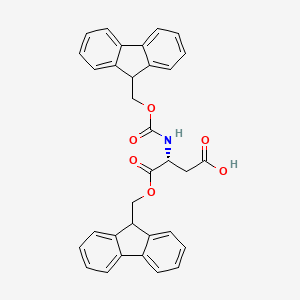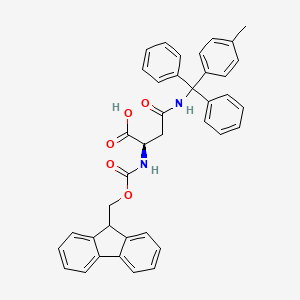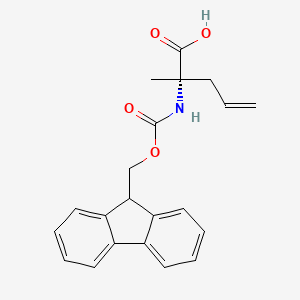
Acide (S)-2-((((9H-fluorén-9-yl)méthoxy)carbonyl)amino)-2-méthylpent-4-énoïque
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid is a synthetic organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amino groups during the synthesis of peptides.
Applications De Recherche Scientifique
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides, which are crucial for studying protein structure and function.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Research: It aids in the study of enzyme-substrate interactions, receptor binding, and other biochemical processes.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, also known as Fmoc-alpha-allyl-L-alanine, is the amino acid L-alanine . This compound is an Fmoc-protected alanine derivative . The Fmoc group is a fluorenylmethyloxycarbonyl protecting group that is commonly used in peptide synthesis .
Mode of Action
Fmoc-alpha-allyl-L-alanine interacts with its target, L-alanine, by serving as a building block in the synthesis of peptides . The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added .
Biochemical Pathways
Fmoc-alpha-allyl-L-alanine plays a crucial role in the biochemical pathway of peptide synthesis . It is used in Fmoc solid-phase peptide synthesis (SPPS), a powerful technique for manufacturing peptides . Peptides are chains of amino acids that play crucial roles in biological processes. By serving as a building block, Fmoc-alpha-allyl-L-alanine enables researchers to incorporate the amino acid L-alanine into the peptide sequences they desire .
Pharmacokinetics
It is known that the compound is stable at room temperature . More research is needed to fully understand the pharmacokinetics of Fmoc-alpha-allyl-L-alanine.
Result of Action
The result of the action of Fmoc-alpha-allyl-L-alanine is the formation of peptides with the desired sequence . These peptides can have various biological activities, depending on their sequence. The use of Fmoc-alpha-allyl-L-alanine in peptide synthesis allows for the precise control of peptide sequence, enabling the creation of peptides with specific biological activities .
Action Environment
The action of Fmoc-alpha-allyl-L-alanine is influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of Fmoc-alpha-allyl-L-alanine to gel formation . Moreover, physical and thermal stimuli can be used for solubilizing Fmoc-alpha-allyl-L-alanine above the critical concentration to induce gel formation . Understanding these environmental influences is crucial for optimizing the use of Fmoc-alpha-allyl-L-alanine in peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-2-methylpent-4-enoic acid and 9H-fluoren-9-ylmethanol.
Protection of the Amino Group: The amino group of (S)-2-amino-2-methylpent-4-enoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required purity standards.
Quality Control: Rigorous quality control measures are implemented to verify the identity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical peptide synthesis protocols.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling.
Oxidation/Reduction: Specific reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction can be employed depending on the desired transformation.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and modified amino acids depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid is unique due to the presence of the pent-4-enoic acid moiety, which provides additional reactivity and versatility in synthetic applications. This structural feature distinguishes it from other Fmoc-protected amino acids, allowing for the synthesis of more complex and diverse peptide structures.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCSRFHDUZYOCR-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673974 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288617-71-0 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 288617-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


